The Pharmacological Profile of Methallylescaline: An In-depth Preclinical Guide
The Pharmacological Profile of Methallylescaline: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of methallylescaline (MAL), a psychedelic phenethylamine (B48288) and an analog of mescaline. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts.
In Vitro Pharmacology
Methallylescaline's primary mechanism of action is mediated by its interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2] Its in vitro pharmacological profile has been characterized through a series of binding and functional assays.
Receptor Binding Affinity
Methallylescaline exhibits a notable affinity for several serotonin receptors. The following table summarizes the equilibrium dissociation constants (Ki) of methallylescaline at various human monoamine receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 1,600 |
| 5-HT2A | [3H]Ketanserin | 280 |
| 5-HT2C | [3H]Mesulergine | 2,100 |
| α1A Adrenergic | [3H]Prazosin | >10,000 |
| α2A Adrenergic | [3H]Rauwolscine | >10,000 |
| D2 Dopamine | [3H]Spiperone | >10,000 |
| TAAR1 (rat) | [3H]RO5166017 | >10,000 |
| SERT | [3H]Citalopram | >10,000 |
| DAT | [3H]WIN35,428 | >10,000 |
| NET | [3H]Nisoxetine | >10,000 |
Data sourced from Rickli et al., 2016.
Functional Activity
The functional activity of methallylescaline has been assessed primarily through its ability to stimulate intracellular signaling cascades upon receptor binding. The following table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of methallylescaline at human 5-HT2A and 5-HT2B receptors. EC50 values represent the concentration of the compound that elicits 50% of the maximal response, with lower values indicating greater potency.[3] Emax is expressed as a percentage of the response to the endogenous agonist, serotonin (5-HT).
| Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) |
| 5-HT2A | Calcium Flux | 27 | 85 |
| 5-HT2B | Calcium Flux | 1,600 | 70 |
Data sourced from Rickli et al., 2016.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of methallylescaline for various monoamine receptors.
Objective: To determine the Ki of methallylescaline at target receptors.
Materials:
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Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
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Specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).
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Non-labeled competitor for non-specific binding determination (e.g., Spiperone for 5-HT2A).
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Methallylescaline test compound at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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96-well microplates.
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Glass fiber filters.
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Scintillation cocktail.
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Microplate scintillation counter.
Procedure:
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Prepare a dilution series of methallylescaline.
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In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or methallylescaline at varying concentrations.
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Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
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Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
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Place the filters in scintillation vials with a scintillation cocktail.
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Quantify the radioactivity on the filters using a microplate scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value of methallylescaline (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
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Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay
This protocol describes a method to measure the functional potency and efficacy of methallylescaline at Gq-coupled receptors like 5-HT2A.
Objective: To determine the EC50 and Emax of methallylescaline for 5-HT2A receptor activation.
Materials:
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HEK-293 cells stably expressing the human 5-HT2A receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Methallylescaline test compound at various concentrations.
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Serotonin (5-HT) as a reference agonist.
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96-well black, clear-bottom microplates.
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Fluorescence microplate reader with automated injection capabilities.
Procedure:
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Seed the HEK-293-5-HT2A cells in 96-well plates and allow them to adhere overnight.
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Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
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Wash the cells with assay buffer to remove excess dye.
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Place the plate in a fluorescence microplate reader.
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Establish a baseline fluorescence reading for each well.
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Using the instrument's injector, add varying concentrations of methallylescaline or serotonin to the wells.
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Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
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Analyze the data by plotting the peak fluorescence response against the logarithm of the agonist concentration.
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Determine the EC50 value for methallylescaline and serotonin using non-linear regression.
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Calculate the Emax of methallylescaline as a percentage of the maximal response induced by serotonin.
Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like methallylescaline primarily initiates the Gq/11 signaling cascade.
Caption: 5-HT2A receptor Gq/11 signaling cascade activated by methallylescaline.
Experimental Workflow for In Vitro Pharmacological Profiling
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of a novel compound like methallylescaline.
